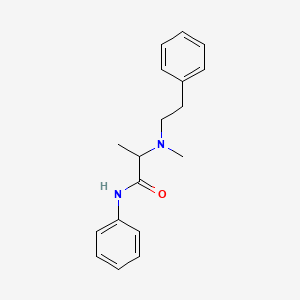
alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of two methyl groups and a hydroxymethyl group attached to the quinoxaline core, along with an oxide group at the 4-position. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide typically involves the reaction of appropriate quinoxaline derivatives with oxidizing agents. One common method is the oxidation of alpha,3-Dimethyl-2-quinoxalinemethanol using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
- Quinoxaline N-oxides
- Reduced alcohol derivatives
- Substituted quinoxaline derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex quinoxaline derivatives
Biology: In biological research, alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide is studied for its potential antimicrobial and anticancer properties. Quinoxaline derivatives have shown activity against a range of bacterial and fungal pathogens, as well as cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the chemical manufacturing industry.
Mecanismo De Acción
The mechanism of action of alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
- alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide
- alpha,3-Dimethyl-2-quinoxalinemethanol
Comparison: Compared to its analogs, alpha,3-Dimethyl-2-quinoxalinemethanol 4-Oxide exhibits unique chemical reactivity due to the presence of the oxide group. This functional group imparts distinct electronic properties, influencing the compound’s behavior in chemical reactions and its interaction with biological targets. The presence of the oxide group also enhances its potential as a pharmacophore in drug design.
Propiedades
IUPAC Name |
1-(3-methyl-4-oxidoquinoxalin-4-ium-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(8(2)14)12-9-5-3-4-6-10(9)13(7)15/h3-6,8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNZPKUKZFTWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N=C1C(C)O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
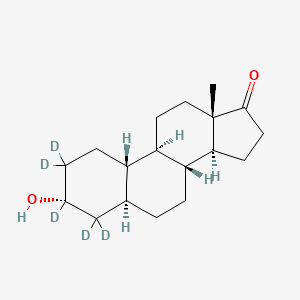



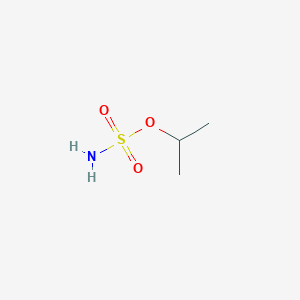


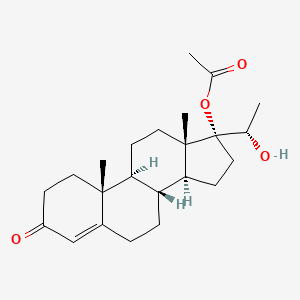
![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
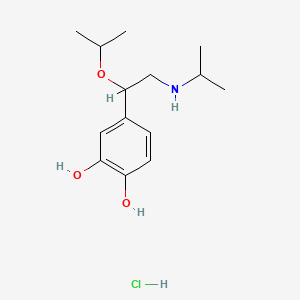
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
